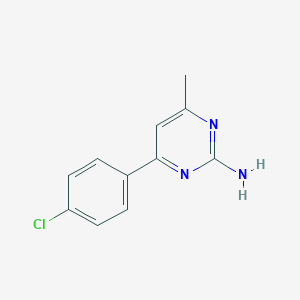

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Vue d'ensemble

Description

L'oxytétracycline est un antibiotique tétracycline à large spectre qui a été le deuxième de son groupe à être découvert. Elle est dérivée de l'actinomycète Streptomyces rimosus et est utilisée pour traiter une grande variété d'infections bactériennes. L'oxytétracycline agit en interférant avec la capacité des bactéries à produire des protéines essentielles, inhibant ainsi leur croissance et leur multiplication .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'oxytétracycline peut être synthétisée par fermentation de Streptomyces rimosus. Le processus implique la culture des bactéries dans un milieu approprié, suivie de l'extraction et de la purification de l'antibiotique. Le processus de fermentation est généralement effectué dans de grands fermenteurs dans des conditions contrôlées de température, de pH et d'aération .

Méthodes de production industrielle : Dans les milieux industriels, l'oxytétracycline est produite par un processus de fermentation similaire, mais à une échelle beaucoup plus grande. Le bouillon de fermentation est soumis à différentes étapes de traitement en aval, notamment la filtration, l'extraction par solvant et la cristallisation, afin d'obtenir l'antibiotique pur .

Analyse Des Réactions Chimiques

Types de réactions : L'oxytétracycline subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : L'oxytétracycline peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en milieu acide.

Réduction : La réduction de l'oxytétracycline peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés désoxy .

4. Applications de la recherche scientifique

L'oxytétracycline a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les mécanismes d'action et de résistance des antibiotiques.

Biologie : L'oxytétracycline est utilisée en recherche génétique pour sélectionner les bactéries porteuses de gènes de résistance à la tétracycline.

5. Mécanisme d'action

L'oxytétracycline inhibe la croissance des cellules bactériennes en se liant à la sous-unité ribosomale 30S, empêchant la fixation de l'ARNt amino-acyl au site A du ribosome. Cette action inhibe la synthèse des protéines, qui est essentielle à la croissance et à la réplication bactériennes. La liaison de l'oxytétracycline au ribosome est réversible, ce qui lui permet d'agir comme un agent bactériostatique .

Composés similaires :

Tétracycline : Le composé parent de la classe des tétracyclines, utilisé pour traiter des infections similaires.

Doxycycline : Un dérivé de la tétracycline plus puissant et à action plus longue.

Minocycline : Un autre dérivé avec un spectre d'activité plus large et une meilleure pénétration tissulaire.

Unicité de l'oxytétracycline : L'oxytétracycline est unique en raison de son spectre d'activité spécifique et de son utilisation en médecine humaine et vétérinaire. Elle est particulièrement efficace contre certaines souches de bactéries qui ont développé une résistance à d'autres antibiotiques .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has been investigated for its potential use as an antimicrobial agent . Studies have demonstrated that derivatives of pyrimidines, including 4-(4-chlorophenyl)-6-methylpyrimidin-2-amine, exhibit significant antibacterial and antifungal properties. Research indicates that these compounds can modulate immune responses, which is crucial for developing immunomodulating therapies .

Antimicrobial Activity

- Mechanism : The mechanism of action typically involves interference with microbial cell wall synthesis or function, leading to cell death.

- Case Studies : In microbiological testing, several pyrimidine derivatives have shown efficacy against various strains of bacteria and fungi, indicating a broad spectrum of antimicrobial activity .

Cancer Research

This compound has also been explored in cancer research. Pyrimidine derivatives are known to inhibit DNA synthesis and repair mechanisms in cancer cells, making them potential candidates for anticancer drugs.

Antitumor Activity

- Studies : Various studies have reported that modifications in the pyrimidine structure can enhance antitumor activity. For instance, compounds that target specific signaling pathways involved in tumor growth have shown promise in preclinical models .

- Research Findings : A notable study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell survival .

Neurological Applications

The compound's ability to influence neurotransmitter release makes it a candidate for neurological applications. Pyrimidines like this compound may serve as potential treatments for neurodegenerative diseases by enhancing synaptic transmission.

Table of Biological Activities

Mécanisme D'action

Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the attachment of amino-acyl tRNA to the ribosome’s A site. This action inhibits protein synthesis, which is essential for bacterial growth and replication. The binding of oxytetracycline to the ribosome is reversible, allowing it to act as a bacteriostatic agent .

Comparaison Avec Des Composés Similaires

Tetracycline: The parent compound of the tetracycline class, used to treat similar infections.

Doxycycline: A more potent and longer-acting derivative of tetracycline.

Minocycline: Another derivative with a broader spectrum of activity and better tissue penetration.

Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its specific spectrum of activity and its use in both human and veterinary medicine. It is particularly effective against certain strains of bacteria that have developed resistance to other antibiotics .

Activité Biologique

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine, also known by its CAS number 19927-54-9, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing starting materials like 4-chloroaniline and suitable pyrimidine derivatives.

- Nucleophilic Substitution : The chlorophenyl moiety can be introduced through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, suggesting potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including gastric adenocarcinoma (AGS) cells. The IC50 values for AGS cells were reported to be approximately 50 µM, indicating significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| AGS (Gastric Adenocarcinoma) | 50 |

| HeLa (Cervical Cancer) | 355 |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, treatment with this compound has been shown to induce apoptosis, characterized by DNA fragmentation and morphological changes consistent with programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Research : A study published in Molecules indicated that derivatives of pyrimidine compounds, including this compound, showed enhanced antibacterial activity against Enterococcus faecalis, a common pathogen implicated in various infections .

- Cancer Studies : Research demonstrated that the compound could significantly reduce cell viability in AGS cells by inducing apoptosis. Flow cytometry analysis confirmed increased early and late apoptotic fractions post-treatment .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTVDYOSYBZBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564277 | |

| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19927-54-9 | |

| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.